Compound Description: 2-p-[2-carboxyethyl]phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680) is a selective adenosine A2A receptor agonist. [] It has been shown to stimulate angiogenesis by down-regulating the production of thrombospondin 1 (TSP1), an antiangiogenic matrix protein. [] In human microvascular endothelial cells (HMVEC), CGS-21680 treatment resulted in a dose-dependent down-regulation of TSP1 protein secretion. [] This effect was completely abrogated by the selective A2A receptor antagonist ZM241385, but not by antagonists for A1 and A2B receptors. []
Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, CGS-21680 shares a research context related to A2A receptor modulation and its impact on angiogenesis. [] This research highlights the importance of A2A receptors in biological processes, potentially offering insights into the biological activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, even though their structures differ.
2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094)
Compound Description: 2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094) is another selective adenosine A2A receptor agonist. [] Similar to CGS-21680, it demonstrates angiogenic properties by down-regulating TSP1 secretion in HMVEC. [] This effect is also counteracted by the selective A2A receptor antagonist ZM241385. []
Relevance: Though structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, MRE0094 falls under the same research umbrella concerning A2A receptor modulation and angiogenesis. [] This shared research focus suggests that studying the mechanisms of action of MRE0094 could provide valuable insights into understanding the potential biological activities of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide.
Compound Description: 4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol (ZM241385) is a selective antagonist of adenosine A2A receptors. [, ] It has been shown to block the angiogenic effects of adenosine A2A receptor agonists, CGS-21680 and MRE0094, by preventing the suppression of TSP1 secretion. [] Studies also show that ZM241385 acts as an inverse agonist on constitutively active mutant human adenosine A2B receptors. []
Relevance: Although structurally different from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, ZM241385's involvement in A2A receptor-mediated angiogenesis research provides a broader context for understanding the potential biological effects of the target compound. [, ] Furthermore, its classification as an inverse agonist on A2B receptors may indicate that the target compound, depending on its activity profile, could potentially interact with similar signaling pathways. []
Compound Description: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706) is a selective antagonist of adenosine A2A and A2B receptors. [, ] It has been investigated for its potential to counteract the angiogenic effects induced by A2A receptor agonists. [] Similar to ZM241385, MRS1706 exhibits inverse agonistic properties on constitutively active mutant human adenosine A2B receptors. []
Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, MRS1706's role in research related to A2A receptor-mediated angiogenesis provides a valuable comparative framework. [] Additionally, its classification as an inverse agonist on A2B receptors suggests that exploring the activity profile of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide on adenosine receptors could unveil interesting parallels or contrasting mechanisms. []
Relevance: Although structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, lorcaserin's multi-target activity across various serotonin receptor subtypes highlights the potential for compounds with structural similarities to the target compound to interact with multiple biological targets. [] This example underscores the importance of evaluating N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide for potential off-target effects or interactions with other receptor systems.
Compound Description: A series of (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives, including (E)-N-(4-chlorophenyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, were synthesized and characterized using various spectroscopic techniques. [] This series represents a collection of structurally similar compounds with varying aryl substituents.
Relevance:(E)-N-(4-chlorophenyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide shares a common acetamide linker and a chlorophenyl substituent with N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. [] This structural similarity suggests that exploring the activity profiles of these related chalcone-based acetamide derivatives could provide insights into the structure-activity relationships and potential biological activities of the target compound.
Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is an aminopyrazole compound that exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] Studies have shown that Analog 24 effectively reduces Mcl-1 levels in a concentration-dependent manner. []
Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Analog 24's activity as a CDK5 inhibitor and its effect on Mcl-1 levels provide a valuable point of reference. [] This research context could be relevant for understanding the potential anticancer activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, particularly if it demonstrates similar inhibitory activity against CDKs or other cell cycle regulators.
Compound Description: N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8) emerged as a promising non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.3 μM. [] Discovered through a multi-step virtual screening protocol, it represents a novel chemotype for mPGES-1 inhibition. []
Relevance: Although structurally different from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Compound 8's activity as an mPGES-1 inhibitor suggests a potential link to anti-inflammatory and anticancer properties. [] This association could be relevant for exploring the therapeutic potential of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in similar contexts, particularly if it demonstrates inhibitory activity against mPGES-1 or other enzymes involved in inflammatory processes.
Compound Description: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) is a thiadiazole derivative that exhibits promising anticancer activity against both C6 rat glioma and A549 human lung adenocarcinoma cell lines. [] It induces apoptosis and cell cycle arrest through the inhibition of Akt activity. []
Relevance: Compound 3 shares the 4-chlorophenyl acetamide moiety with N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. [] This structural similarity, alongside Compound 3's established anticancer activity, suggests that exploring the biological activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in cancer models could be a worthwhile pursuit. []
Compound Description: N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) is another thiadiazole derivative that demonstrates potent anticancer properties against C6 rat glioma cells. [] Like Compound 3, it triggers apoptosis and cell cycle arrest via the inhibition of Akt activity. []
Relevance: While structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Compound 8's anticancer activity and its shared thiadiazole core with Compound 3 highlight the potential of heterocyclic scaffolds for developing anticancer agents. [] This information could be valuable when considering the therapeutic applications of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, particularly if it exhibits similar anticancer properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.